(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate
Overview
Description
The compound (16-hydroxy-11,12-dimethoxy-1,1-dimethyl-2,8,14,15,17-pentaoxo-1,2,8,14,15,17-hexahydrochromeno[2’,3’:6,7]naphtho[2,1-g]oxazolo[3,2-b]isoquinolin-3a(4H)-yl)methyl 3-methylbutanoate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the chromeno-naphtho-oxazolo-isoquinoline core: This step involves the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases as catalysts.
Introduction of functional groups: Hydroxyl, methoxy, and oxo groups are introduced through various reactions, including hydroxylation, methylation, and oxidation.
Esterification: The final step involves the esterification of the core structure with 3-methylbutanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a large scale without compromising the efficiency.
Purification techniques: Using methods such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interactions can affect various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (16-hydroxy-11,12-dimethoxy-1,1-dimethyl-2,8,14,15,17-pentaoxo-1,2,8,14,15,17-hexahydrochromeno[2’,3’:6,7]naphtho[2,1-g]oxazolo[3,2-b]isoquinolin-3a(4H)-yl)methyl 3-methylbutanoate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Acetaminophen Related Compound F
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of its biological activity and synthetic versatility.
Properties
CAS No. |
122535-63-1 |
---|---|
Molecular Formula |
C36H31NO12 |
Molecular Weight |
669.6 g/mol |
IUPAC Name |
(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C36H31NO12/c1-15(2)9-23(38)47-14-36-13-17-10-16-7-8-18-26(24(16)30(41)25(17)33(43)37(36)35(3,4)34(44)49-36)31(42)27-28(39)19-11-21(45-5)22(46-6)12-20(19)48-32(27)29(18)40/h7-8,10-12,15,41H,9,13-14H2,1-6H3 |
InChI Key |
CWPZIGIUHZNJEJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Citreamicin alpha; LL E19085alpha; LL-E19085alpha; LLE19085alpha; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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